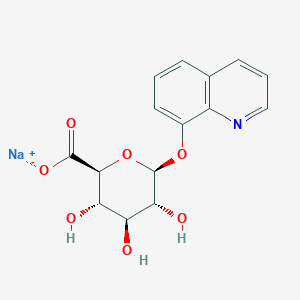

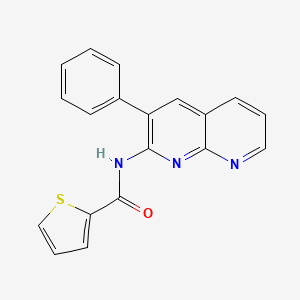

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C15H14NNaO7 and its molecular weight is 343.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate is involved in the synthesis of complex chemical structures. For example, it is used in the regio- and chemoselective multicomponent protocols for synthesizing hexahydro-1H-pyrazoloquinolinones and other tricyclic condensation products. These compounds have varied applications in chemical synthesis and research due to their unique structural properties (Chebanov et al., 2008).

Application in Drug Synthesis

This compound plays a significant role in the synthesis of various drug candidates. For instance, its derivatives have been explored for potential anti-inflammatory activity. The structural modifications of this compound allow for the synthesis of novel therapeutic agents with varied biological activities (Mekheimer, 1994).

Biochemical Research

In biochemical research, derivatives of this compound have been utilized in the design of fluorescent probes for protein detection. Such probes are significant in various scientific and medical fields for detecting and analyzing proteins in solution, offering higher sensitivity and simplified protocols compared to traditional methods (Suzuki & Yokoyama, 2012).

Coordination Chemistry

In coordination chemistry, this compound's derivatives are explored for their ability to form complex structures with metals. These structures are studied for their unique properties and potential applications in materials science and catalysis (Kalita et al., 2012).

作用機序

Target of Action

The primary target of this compound is the enzyme β-D-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver to make a variety of substances more water-soluble, thereby aiding in their excretion from the body.

Mode of Action

The compound acts as a substrate for β-D-glucuronidase . When this enzyme acts on the compound, it yields a brown precipitate upon cleavage . This reaction is used for the detection of E. coli, as this bacterium produces β-D-glucuronidase .

Result of Action

The cleavage of this compound by β-D-glucuronidase results in the formation of a brown precipitate . This reaction is used as a diagnostic tool for the detection of E. coli, as the presence of the brown precipitate indicates the presence of the bacterium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of β-D-glucuronidase can be affected by the pH of the environment, with optimal activity usually observed at a slightly acidic to neutral pH. Additionally, the stability of the compound may be affected by temperature, as it is recommended to be stored at −20°C .

特性

CAS番号 |

207728-71-0 |

|---|---|

分子式 |

C15H14NNaO7 |

分子量 |

343.26 g/mol |

IUPAC名 |

sodium;3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H15NO7.Na/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8;/h1-6,10-13,15,17-19H,(H,20,21);/q;+1/p-1 |

InChIキー |

QYRMLNFJXNJXLO-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+] |

正規SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2864391.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B2864398.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]propanamide](/img/structure/B2864400.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)

![1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2864405.png)

![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)

![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)

![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2864411.png)